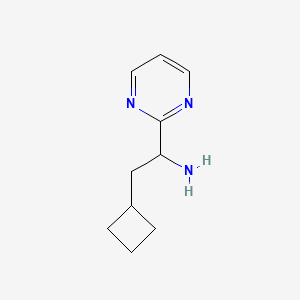
2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine typically involves multiple steps. One common method includes the reaction of a cyclobutyl compound with a pyrimidine derivative under specific conditions to form the desired product . The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)piperidine: Another compound with similar structural features but different functional groups.
2-(Pyridin-2-yl)ethan-1-amine: A compound with a similar pyrimidine ring but different substituents.
Uniqueness
2-Cyclobutyl-1-(pyrimidin-2-yl)ethan-1-amine is unique due to its specific combination of a cyclobutyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-cyclobutyl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C10H15N3/c11-9(7-8-3-1-4-8)10-12-5-2-6-13-10/h2,5-6,8-9H,1,3-4,7,11H2 |
InChI-Schlüssel |
KYVKPAZSRKAULY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC(C2=NC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


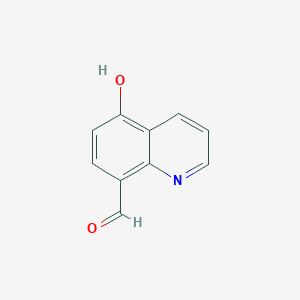
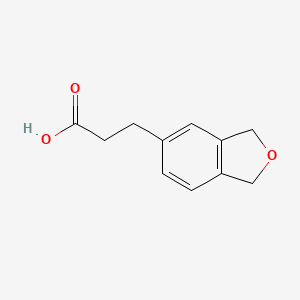
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
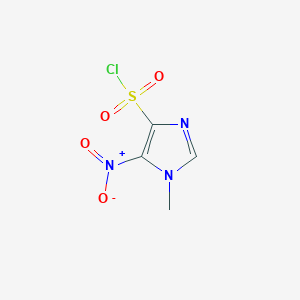
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
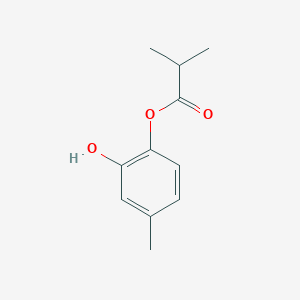
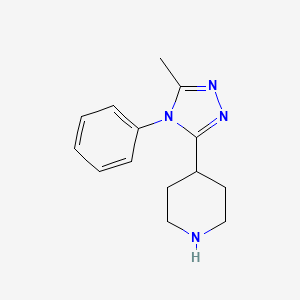

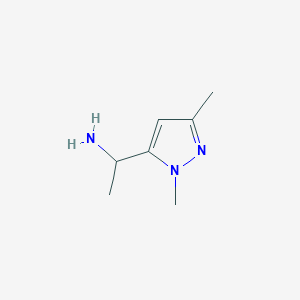
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
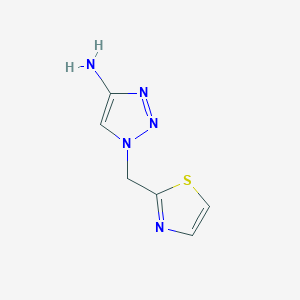
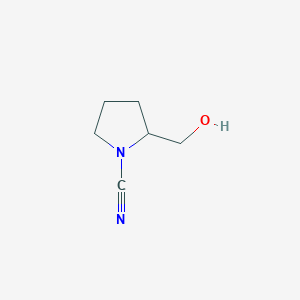
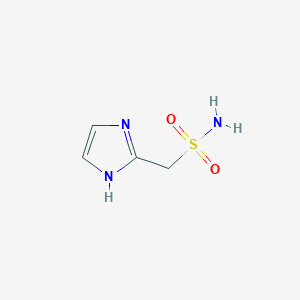
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
